4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.21 g/mol . It is a solid at room temperature and is known for its stability under normal conditions . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves a series of chemical reactions starting from fluorobenzaldehyde . The synthetic route includes the formation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet research and development needs .
Chemical Reactions Analysis
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and as a reference standard in analytical studies . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological outcomes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be compared to other similar compounds such as 3-methyl-1-indenone and 2,3-dihydro-1H-inden-1-one[3][3]. These compounds share structural similarities but differ in their functional groups and chemical properties[3][3]. The presence of the fluoro group in this compound imparts unique reactivity and stability, distinguishing it from its analogs[3][3].
Properties
IUPAC Name |
4-fluoro-3,3-dimethyl-2H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBSHXDWNOBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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